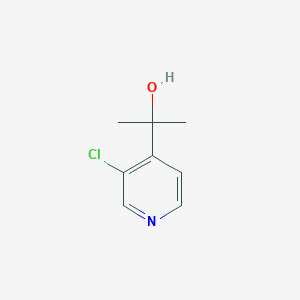

2-(3-Chloropyridin-4-yl)propan-2-ol

Beschreibung

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry. mdpi.com The nitrogen atom in the pyridine ring imparts unique reactivity and properties compared to its carbocyclic analog, benzene. The presence of a chlorine atom and a propan-2-ol group at the 3 and 4 positions of the pyridine ring, respectively, in 2-(3-Chloropyridin-4-yl)propan-2-ol creates a molecule with distinct reactive sites. The chlorine atom can participate in various cross-coupling reactions, a cornerstone of modern synthetic chemistry, while the tertiary alcohol functionality offers a handle for further transformations.

The chemistry of pyridinols (hydroxypyridines) is particularly interesting due to the potential for tautomerism and the presence of two nucleophilic centers (the nitrogen and the oxygen). researchgate.net While this compound is not a pyridinol in the strictest sense, the interplay of the chloro and hydroxyl substituents on the pyridine core is a subject of research interest. The electronic effects of these substituents influence the reactivity of the pyridine ring, making it a valuable substrate for a range of chemical transformations.

Significance in Contemporary Organic Synthesis Paradigms and Chemical Science

The utility of this compound in modern organic synthesis lies in its capacity to serve as a versatile intermediate. The presence of multiple functional groups allows for sequential and selective reactions, a key principle in the efficient synthesis of complex target molecules. For instance, the hydroxyl group can be protected while a reaction is carried out at the chlorine-substituted position, or vice-versa.

The synthesis of related structures, such as 2-(pyridin-3-yl)propan-2-ol, has been achieved through methods like the reaction of 3-acetylpyridine (B27631) with methyllithium. chemicalbook.com Similar Grignard-type additions to a suitable 3-chloropyridine (B48278) precursor could provide a direct route to this compound. The development of efficient synthetic routes to such building blocks is crucial for their widespread application.

Furthermore, the structural motif of a substituted pyridine is found in numerous biologically active compounds. While this article does not delve into specific biological activities, the importance of pyridine derivatives in medicinal chemistry underscores the potential value of this compound as a scaffold for the discovery of new therapeutic agents. mdpi.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 77332-83-3 bldpharm.combldpharm.com |

| Molecular Formula | C8H10ClNO bldpharm.com |

| Molecular Weight | 171.62 g/mol bldpharm.com |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chloropyridin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-5-7(6)9/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYWHIVFFPTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504044 | |

| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-83-3 | |

| Record name | 2-(3-Chloropyridin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Chloropyridin 4 Yl Propan 2 Ol

Retrosynthetic Analysis of the 2-(3-Chloropyridin-4-yl)propan-2-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by pinpointing key bond disconnections.

For this compound, two primary disconnection strategies are evident.

Strategy A: Disconnection of the Pyridine-Alkyl Bond The most logical disconnection is at the C4 position of the pyridine (B92270) ring and the adjacent quaternary carbon of the propan-2-ol group. This bond cleavage suggests a nucleophilic pyridine synthon and an electrophilic acetone (B3395972) equivalent, or vice versa.

Path A1: This path involves a nucleophilic 4-pyridyl synthon. The corresponding reagent would be a 3-chloro-4-pyridyl organometallic species, such as a Grignard reagent or an organolithium compound. This nucleophile would then react with acetone, an electrophile, to form the target tertiary alcohol.

Path A2: This path considers a nucleophilic propan-2-ol synthon, specifically the 2-hydroxyprop-2-yl anion, reacting with an electrophilic pyridine at the C4 position. However, this is a less common and more challenging approach in practice.

Strategy B: Disconnection within the Propan-2-ol Moiety An alternative strategy involves disconnecting the C-C bonds of the side chain. This approach starts with a pyridine ring already functionalized at the C4 position with a carbonyl group.

Path B1: Disconnecting one of the methyl groups from the quaternary carbon leads to a 4-acetyl-3-chloropyridine precursor. This ketone can then be treated with a methyl nucleophile, such as a methyl Grignard reagent or methyllithium, to generate the desired tertiary alcohol. This is often a highly reliable and practical route.

These disconnections identify the following key precursors:

Acetone

4-Acetyl-3-chloropyridine

Methylating organometallic reagents (e.g., Methylmagnesium bromide)

Classical Synthetic Routes to this compound and Analogues

Classical syntheses rely heavily on well-established reactions, particularly those involving organometallic reagents to form carbon-carbon bonds.

Following Retrosynthetic Strategy B, the addition of a nucleophile to a carbonyl group is a cornerstone of organic synthesis. The reaction of a ketone with an organometallic reagent is a primary method for producing tertiary alcohols.

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This addition breaks the C=O pi bond, forming a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.comyoutube.com A subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. youtube.com

For the synthesis of this compound, this involves the reaction of 4-acetyl-3-chloropyridine with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. The reaction is typically irreversible due to the high basicity of the Grignard and organolithium reagents. masterorganicchemistry.com

Table 1: Synthesis via Carbonyl Addition

| Precursor | Reagent | Solvent | General Conditions | Product |

|---|---|---|---|---|

| 4-Acetyl-3-chloropyridine | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | Anhydrous, inert atmosphere | This compound |

This approach follows Retrosynthetic Strategy A, where the pyridine ring itself is converted into a nucleophile. The formation of Grignard or organolithium reagents from halo-pyridines allows for their subsequent reaction with electrophiles like ketones. libretexts.orgnih.gov

The preparation of a 3-chloro-4-pyridyl organometallic reagent is challenging due to the electronic nature of the pyridine ring and potential side reactions. A common method is the halogen-metal exchange, which can be performed at very low temperatures to generate the desired organolithium species from a suitable precursor like 4-bromo-3-chloropyridine (B1272051). uni-muenchen.de For instance, reacting 4-bromo-3-chloropyridine with n-butyllithium or tert-butyllithium (B1211817) in THF at temperatures around -100 °C can generate the transient 3-chloro-4-lithiopyridine. uni-muenchen.de

Once formed, this highly reactive nucleophile can be added to acetone to construct the this compound scaffold. Care must be taken to maintain anhydrous conditions, as organometallic reagents are strong bases and will react with water. libretexts.org

Table 2: Synthesis via Pyridine Functionalization

| Precursor | Reagent Sequence | Solvent | General Conditions | Product |

|---|

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly focuses on methods that are more efficient and atom-economical, such as the direct functionalization of C-H bonds. rsc.org This strategy avoids the need for pre-functionalized starting materials like halo-pyridines.

Transition-metal catalysis offers a powerful tool for the direct and regioselective functionalization of pyridine rings. researchgate.net Due to the electron-deficient nature of the pyridine ring, direct functionalization can be difficult, but catalytic methods have emerged to overcome this challenge. researchgate.netnih.gov

For the synthesis of this compound, a hypothetical route could involve the direct C-H functionalization of 3-chloropyridine at the C4 position. Palladium-catalyzed reactions are among the most developed for the C-H functionalization of heterocycles. nih.gov The catalytic cycle often involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) manifold. nih.govyoutube.com

A potential pathway could involve the palladium-catalyzed coupling of 3-chloropyridine with a reagent capable of introducing the 2-hydroxyprop-2-yl group. This might proceed through a directed C-H activation mechanism, where the pyridine nitrogen atom coordinates to the metal center, facilitating the activation of the adjacent C-H bonds. While C2 functionalization is often favored, specific ligand and reaction condition tuning can achieve C4 selectivity. researchgate.net The reaction would likely require an oxidant to regenerate the active catalyst in each cycle. youtube.com

While a direct, one-step catalytic installation of the 2-hydroxyprop-2-yl group onto 3-chloropyridine is a complex transformation, a more feasible two-step modern approach could involve:

Catalytic C-H Acylation: Direct C4 acylation of 3-chloropyridine to form 4-acetyl-3-chloropyridine.

Reduction/Addition: Subsequent classical Grignard addition as described in section 2.2.1.

Asymmetric Synthesis Considerations for Chiral Analogues of this compound

While this compound itself is not chiral, the development of synthetic methods for its chiral analogues is a significant area of research, particularly for applications in pharmaceuticals where stereochemistry is crucial. researchgate.net Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule, which can have significantly different biological activities. researchgate.net

Several strategies can be employed for the asymmetric synthesis of chiral alcohols. One common approach is the use of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. mdpi.com These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. For the synthesis of chiral tertiary alcohols, asymmetric addition of an organometallic reagent to a prochiral ketone is a powerful method.

For example, a chiral ligand could be used in conjunction with a methylating agent to asymmetrically add a methyl group to a precursor like 3-chloro-4-acylpyridine, where the acyl group is something other than acetyl. This would generate a chiral tertiary alcohol. The choice of the chiral ligand is critical and can be tailored to achieve high enantioselectivity. researchgate.net

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Furthermore, biocatalysis, using enzymes, offers a highly selective method for producing chiral compounds. pharmtech.com Ketoreductases, for example, can reduce ketones to alcohols with very high enantioselectivity. pharmtech.com While this would be more directly applicable to producing chiral secondary alcohols, enzymatic reactions can be part of a broader synthetic strategy for accessing chiral tertiary alcohols.

The development of asymmetric routes to chiral analogues of this compound would be a valuable contribution to medicinal chemistry, enabling the exploration of the structure-activity relationships of these compounds in a stereochemically defined manner.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of this compound and its precursors is crucial for developing more sustainable and environmentally friendly manufacturing processes. wjarr.com Green chemistry focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. mit.edu

Solvent Minimization and Atom Economy Metrics

A key principle of green chemistry is the reduction or replacement of hazardous solvents. nih.gov In the synthesis of this compound, traditional methods often employ volatile and flammable organic solvents like diethyl ether or THF. Green chemistry encourages the exploration of safer alternatives, such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. mdpi.com

Atom economy is another fundamental concept in green chemistry, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Reaction Mass Efficiency (RME) provides a more comprehensive metric by considering the masses of all materials used in a process, including solvents, reagents, and processing aids, relative to the mass of the final product. buecher.de Optimizing RME involves not only maximizing the yield and atom economy but also minimizing the use of auxiliary substances.

Here is a table illustrating the green chemistry metrics:

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. buecher.de | Maximize |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the final product to the total mass of all materials used in the process. buecher.de | Maximize |

| Solvent Intensity | The ratio of the mass of solvent used to the mass of the final product. | Minimize |

Sustainable Feedstock Utilization for Precursors

The sustainability of a chemical process also depends on the source of its starting materials. Traditionally, many chemical feedstocks are derived from finite petrochemical resources. ukri.org Green chemistry promotes the use of renewable feedstocks, such as biomass, to produce the necessary precursors. acsgcipr.org

For the synthesis of this compound, the key precursor is a substituted pyridine. Research is ongoing to develop sustainable routes to pyridines from biomass. ukri.orgacsgcipr.org For instance, glycerol, a byproduct of biodiesel production, can be converted into pyridines through thermo-catalytic processes using zeolite catalysts. Another promising avenue is the use of lignin, a complex polymer found in plant cell walls, which can be broken down into aromatic compounds that can serve as building blocks for pyridine synthesis. ukri.org

The development of biocatalytic routes, using engineered microorganisms, is also being explored to produce substituted pyridines from renewable sources. ukri.org These approaches have the potential to significantly reduce the environmental footprint associated with the production of pyridine-based chemicals.

Here is a summary of potential sustainable feedstocks for pyridine synthesis:

| Feedstock | Conversion Process | Key Advantages |

| Glycerol | Thermo-catalytic conversion with ammonia (B1221849) over zeolites. researchgate.net | Utilizes a byproduct of biodiesel production. |

| Lignin | Biotransformation using engineered microorganisms or chemocatalysis. ukri.org | Abundant and renewable plant-based resource. |

| Biomass (general) | Pyrolysis with ammonia. acsgcipr.org | Direct conversion of biomass to pyridines. |

By integrating these green chemistry principles, the production of this compound and its analogues can be made more efficient, less wasteful, and environmentally responsible.

Reaction Mechanisms and Reactivity of 2 3 Chloropyridin 4 Yl Propan 2 Ol

Reactivity of the Alcohol Functionality in 2-(3-Chloropyridin-4-yl)propan-2-ol

The tertiary nature of the alcohol group in this compound significantly influences its reactivity, particularly in oxidation, esterification, and dehydration reactions.

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the typical oxidation mechanisms involving the formation of a carbonyl group.

Under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur, leading to the degradation of the molecule rather than a controlled oxidation of the alcohol.

The esterification of tertiary alcohols is known to be sterically hindered, making the reaction more challenging compared to primary or secondary alcohols. The bulky nature of the 2-propyl group and the adjacent pyridine (B92270) ring in this compound would likely impede the approach of a carboxylic acid or its derivative.

The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is generally not efficient for tertiary alcohols due to competing elimination (dehydration) reactions. rsc.orgyoutube.com More effective methods for the esterification of sterically hindered alcohols often involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine. medcraveonline.com

Kinetic studies on the esterification of structurally similar tertiary alcohols, such as 2-arylpropan-2-ols, have been conducted. For instance, the kinetics of the esterification of 2-propanol with various carboxylic acids have been investigated, revealing second-order kinetics. youtube.comlibretexts.org While specific kinetic data for the esterification of this compound is not available, it is expected to follow similar kinetic behavior, albeit with a slower reaction rate due to steric hindrance.

Etherification of this compound would also be subject to similar steric constraints. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. In the context of this molecule, forming the corresponding alkoxide and reacting it with an alkyl halide might be a viable route, although the nucleophilicity of the tertiary alkoxide would be a critical factor.

The dehydration of tertiary alcohols to form alkenes is a common and often facile reaction, typically proceeding through an E1 elimination mechanism. libretexts.orglibretexts.org In the presence of a strong acid, the hydroxyl group of this compound would be protonated to form a good leaving group (water). Subsequent departure of the water molecule would generate a stable tertiary carbocation at the 2-position of the propyl chain. A base, such as water or the conjugate base of the acid catalyst, would then abstract a proton from an adjacent carbon atom to form an alkene.

Given the structure of this compound, the dehydration would be expected to yield 3-chloro-4-(prop-1-en-2-yl)pyridine as the major product. The stability of the intermediate tertiary carbocation makes this a favorable pathway. The reaction conditions, such as temperature and the choice of acid catalyst (e.g., sulfuric acid or phosphoric acid), would influence the rate and efficiency of the dehydration. libretexts.org

| Reaction | Expected Product | General Mechanism | Key Considerations |

| Dehydration | 3-chloro-4-(prop-1-en-2-yl)pyridine | E1 Elimination | Formation of a stable tertiary carbocation. |

Reactivity of the Pyridine Ring in this compound

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of a chlorine atom at the 3-position and a tertiary alcohol group at the 4-position further modulates this reactivity.

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. rsc.orgbhu.ac.in Furthermore, the nitrogen atom can be protonated under acidic conditions, forming a pyridinium (B92312) ion that is even more deactivated.

For this compound, the presence of the electron-withdrawing chlorine atom at the 3-position further deactivates the ring towards EAS. Electrophilic attack, if it were to occur, would be directed to the positions meta to the nitrogen atom, which are the 3- and 5-positions. However, the 3-position is already substituted. Therefore, any substitution would likely occur at the 5-position.

To enhance the reactivity of the pyridine ring towards electrophiles, it is often converted to its N-oxide. rsc.orgbhu.ac.inscripps.eduarkat-usa.org The N-oxide group is electron-donating and activates the ring, particularly at the 2- and 4-positions, towards electrophilic attack. rsc.orgbhu.ac.inscripps.eduarkat-usa.org Therefore, oxidation of the pyridine nitrogen in this compound to form the corresponding N-oxide would be a strategic step to facilitate subsequent electrophilic substitution reactions.

However, direct nucleophilic displacement of the chlorine at the 3-position is expected to be challenging. More commonly, nucleophilic substitution on the pyridine ring occurs when there is a good leaving group at the 2- or 4-position.

A more plausible pathway for substitution at the 3-position involves the formation of a pyridyne intermediate. For instance, treatment of a 3-chloropyridine (B48278) derivative with a strong base could lead to deprotonation at the 4-position, followed by elimination of the chloride to form a 3,4-pyridyne. researchgate.net This highly reactive intermediate would then be attacked by a nucleophile.

| Reaction Type | Position of Reactivity | General Reactivity | Activating/Deactivating Factors |

| Electrophilic Aromatic Substitution | 5-position | Generally unreactive | Nitrogen atom and chlorine are deactivating. N-oxide formation can activate the ring. |

| Nucleophilic Aromatic Substitution | 3-position (Cl) | Generally unreactive | Position 3 is less activated than positions 2 and 4. Reaction may proceed via a pyridyne intermediate. |

Metalation and Cross-Coupling Reactions at the Pyridine Core

The pyridine ring in this compound is amenable to various metalation and subsequent cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations allow for the introduction of a wide range of substituents onto the heterocyclic core, significantly diversifying its chemical space.

Metalation:

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of pyridine rings. wikipedia.orglibretexts.orgsci-hub.se In the case of 3-chloropyridine derivatives, the chlorine atom can act as a directing metalation group (DMG), facilitating deprotonation at the adjacent C4 position by strong bases like lithium diisopropylamide (LDA). nih.gov The inherent acidity of the C-H bonds on the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom, makes such deprotonation feasible. For this compound, metalation would be expected to occur at the C2 or C4 position. However, the presence of the bulky propan-2-ol group at the C4 position might sterically hinder deprotonation at this site, potentially favoring metalation at the C2 position. The use of alternative strong bases, such as n-butylsodium, has been shown to overcome the limitations of organolithium reagents and achieve C4-metalation of pyridines. nih.govresearchgate.netnih.gov

Cross-Coupling Reactions:

The chlorine atom at the C3 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new bond. wikipedia.org

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Negishi Coupling: This cross-coupling reaction employs organozinc reagents, which are generally more reactive than organoboron compounds. wikipedia.orgorgsyn.orgnrochemistry.com This increased reactivity can be advantageous for coupling with less reactive aryl chlorides. The Negishi coupling of 3-chloropyridine derivatives has been reported to proceed efficiently. acs.orgnih.gov The reaction is typically carried out under inert conditions due to the moisture and air sensitivity of organozinc reagents.

Table 2: Hypothetical Negishi Coupling Reactions of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Stereochemical Aspects of this compound Transformations

The propan-2-ol group of this compound introduces a chiral center when the two methyl groups are differentiated, or it can influence the stereochemical outcome of reactions at adjacent positions.

Diastereoselectivity in Reactions Involving the Propan-2-ol Group

The tertiary alcohol of the propan-2-ol group can be synthesized through the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to the corresponding ketone, 1-(3-chloropyridin-4-yl)ethan-1-one. If a chiral center already exists in the molecule, for instance, if the pyridine ring were further substituted to create chirality, the addition to the prochiral ketone would lead to the formation of diastereomers.

The stereochemical outcome of such nucleophilic additions to ketones with an adjacent stereocenter is often predicted by empirical models like Cram's rule and the Felkin-Ahn model. nih.govresearchgate.net These models consider the steric hindrance of the substituents around the chiral center to predict which face of the carbonyl group is more accessible to the incoming nucleophile. The Felkin-Ahn model, in particular, posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile, thus dictating the trajectory of attack and the resulting stereochemistry of the newly formed alcohol.

Chiral Induction in Derivatization of this compound

When this compound is racemic, its derivatization can be achieved with chiral induction through the use of chiral auxiliaries or chiral reagents.

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netsigmaaldrich.com For instance, the hydroxyl group of the propan-2-ol moiety could be esterified with a chiral carboxylic acid. The resulting diastereomeric esters could then be separated chromatographically. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched or pure alcohol.

Alternatively, chiral derivatizing agents can be used to determine the enantiomeric excess of a racemic mixture of this compound. nih.gov Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) react with the alcohol to form diastereomeric esters that can be distinguished by NMR spectroscopy, allowing for the quantification of each enantiomer. nih.gov

The asymmetric synthesis of analogues of this compound, for example, through the enantioselective reduction of the corresponding ketone, represents another avenue for obtaining enantiomerically pure material. thieme-connect.com Catalytic asymmetric reduction methods, employing chiral catalysts, can provide access to one enantiomer in preference to the other. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Chloropyridin 4 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, and its application to 2-(3-Chloropyridin-4-yl)propan-2-ol provides definitive insights into its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent parts: a 3-chloropyridine (B48278) ring and a propan-2-ol group. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine (B92270) ring, as well as the substitution pattern, significantly influences the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring is anticipated to be the most deshielded due to its proximity to the nitrogen atom, followed by the proton at position 6. The proton at position 5 will likely be the most shielded of the aromatic protons. The methyl protons of the propan-2-ol group would appear as a singlet in the upfield region (around δ 1.5-2.0 ppm), while the hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm), with their exact shifts influenced by the chloro and isopropyl alcohol substituents. The quaternary carbon of the propan-2-ol group attached to the pyridine ring and the hydroxyl group will be found in the δ 70-80 ppm range, while the methyl carbons will appear at a much higher field (δ 25-35 ppm).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyridine) | 8.5 - 8.7 | s |

| H-5 (pyridine) | 7.4 - 7.6 | d |

| H-6 (pyridine) | 8.3 - 8.5 | d |

| -OH | Variable | br s |

| -CH₃ | 1.6 - 1.8 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyridine) | 148 - 152 |

| C-3 (pyridine) | 130 - 134 |

| C-4 (pyridine) | 155 - 159 |

| C-5 (pyridine) | 122 - 126 |

| C-6 (pyridine) | 146 - 150 |

| C(OH)(CH₃)₂ | 72 - 78 |

| -CH₃ | 28 - 32 |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the protons at C-5 and C-6 of the pyridine ring would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the pyridine ring (C-2, C-5, and C-6) and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected from the methyl protons to the quaternary carbon of the propan-2-ol group and to C-4 of the pyridine ring. Furthermore, correlations from the pyridine protons to their neighboring carbons would solidify the assignment of the quaternary carbons in the ring.

Advanced NMR for Conformational Analysis and Dynamic Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of atoms, offering information about the preferred conformation of the propan-2-ol substituent relative to the pyridine ring. Rotational barriers around the C4-C(propanol) bond could also be investigated using variable temperature NMR studies, which would indicate the degree of steric hindrance and the conformational flexibility of the molecule.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the molecular ion, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₁₀ClNO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high accuracy. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2] peak having an intensity of approximately one-third of the [M] peak due to the natural abundance of the ³⁷Cl isotope.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₈H₁₀³⁵ClNO + H]⁺ | 172.0524 |

| [C₈H₁₀³⁷ClNO + H]⁺ | 174.0495 |

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed information about the structure of the molecule by revealing its fragmentation pathways.

For this compound, the fragmentation is likely to initiate from the molecular ion. Key fragmentation pathways would include:

Loss of a methyl group (-CH₃): This is a common fragmentation for tertiary alcohols, leading to a stable oxonium ion.

Loss of water (-H₂O): Dehydration is a characteristic fragmentation pathway for alcohols.

Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group: This would result in fragment ions corresponding to the 3-chloropyridinyl cation and the propan-2-ol radical cation (or vice versa).

Fragmentation of the pyridine ring: At higher collision energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M - CH₃]⁺ | Ion resulting from the loss of a methyl radical. |

| [M - H₂O]⁺ | Ion resulting from the loss of a water molecule. |

| [C₅H₃ClN]⁺ | 3-chloropyridinyl cation. |

This comprehensive spectroscopic and spectrometric analysis provides a robust framework for the unequivocal identification and detailed structural characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The key functional groups are the hydroxyl (-OH) group, the pyridine ring, the carbon-chlorine (C-Cl) bond, and the aliphatic isopropyl group. The expected vibrational frequencies for these groups can be predicted by examining the spectra of analogous compounds such as tertiary alcohols (e.g., tert-butanol) and chloropyridines. spectroscopyonline.comresearchgate.netoptica.org

Expected Vibrational Assignments:

O-H Vibrations: The most characteristic vibration of the alcohol group is the O-H stretching mode. In a condensed phase (liquid or solid), this band is typically broad and strong in the IR spectrum due to intermolecular hydrogen bonding, expected in the range of 3200-3600 cm⁻¹. spectroscopyonline.comlibretexts.org The O-H in-plane bending vibration is expected around 1350-1450 cm⁻¹, and a broad out-of-plane wagging vibration may appear around 650 cm⁻¹. spectroscopyonline.com

C-H Vibrations: The aliphatic C-H stretching vibrations from the two methyl groups are anticipated in the 2850-3000 cm⁻¹ region. mdpi.com The aromatic C-H stretching from the pyridine ring would appear slightly higher, typically between 3000-3100 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. Ring stretching modes (C=C and C=N) typically appear in the 1400-1650 cm⁻¹ region. nih.govmdpi.com Ring breathing and other deformation modes occur in the fingerprint region below 1300 cm⁻¹.

C-O Stretching: For a tertiary alcohol, a strong C-O stretching band is expected in the IR spectrum. This peak generally falls between 1100 and 1210 cm⁻¹. spectroscopyonline.com

C-Cl Stretching: The C-Cl stretching vibration is typically observed as a strong band in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹. libretexts.org

The following table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Tertiary Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2850 - 3000 | Strong | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | Medium-Strong | Medium-Strong |

| O-H Bend | Tertiary Alcohol | 1350 - 1450 | Medium, Broad | Weak |

| C-O Stretch | Tertiary Alcohol | 1100 - 1210 | Strong | Medium |

| C-Cl Stretch | Chloropyridine | 600 - 800 | Strong | Strong |

This table presents predicted values based on characteristic group frequencies and data from analogous compounds.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bond, which often yield strong Raman signals. mdpi.com By comparing the experimental IR and Raman spectra with these predicted values, a confident identification and structural confirmation of this compound can be achieved.

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgcaltech.edu This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org This provides unambiguous proof of molecular structure and conformation.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for its complete characterization. The resulting crystal structure would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a significant area of crystal engineering. researchgate.net Co-crystallization of this compound with other molecules (co-formers) could be explored. X-ray crystallography is essential for confirming the formation of a true co-crystal and for understanding the intermolecular interactions that hold the multi-component assembly together. researchgate.netnih.gov

A detailed analysis of the crystal structure of this compound would provide profound insights into its solid-state packing and the non-covalent interactions that govern its supramolecular architecture. The key interaction motifs expected for this molecule include:

Hydrogen Bonding: The most significant intermolecular interaction is predicted to be the hydrogen bond between the hydroxyl group (-OH) of the alcohol and the nitrogen atom of the pyridine ring (O-H···N). acs.orgmdpi.com This is a relatively strong and directional interaction that often dictates the primary structural motif in the crystal packing of pyridine-containing alcohols. The geometry of this hydrogen bond (donor-acceptor distance and angle) would be a key metric derived from the crystal structure.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, forming interactions with Lewis basic sites such as the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule (C-Cl···N or C-Cl···O). mdpi.com These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing arrangement.

Computational Chemistry and Theoretical Studies on 2 3 Chloropyridin 4 Yl Propan 2 Ol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can provide a detailed picture of a molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its relative energy. For a molecule like 2-(3-Chloropyridin-4-yl)propan-2-ol, DFT calculations would be instrumental in determining the most stable spatial conformation. This would involve calculating the potential energy surface of the molecule to find the lowest energy structure. Different functionals and basis sets within DFT could be employed to ensure the accuracy of the predicted geometry and thermodynamic properties such as enthalpy and Gibbs free energy.

Table 1: Hypothetical DFT Geometry Optimization Parameters for this compound

| Parameter | Value |

| Method | DFT (e.g., B3LYP) |

| Basis Set | e.g., 6-311++G(d,p) |

| Optimized Energy (Hartree) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Dihedral Angles (°) | Data not available |

This table illustrates the type of data that would be generated from DFT calculations but is currently unavailable for the specified compound.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding chemical reactions. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can reveal the partial positive and negative charges on different parts of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Molecular Orbital and Charge Distribution Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Atomic Charges (e.g., Mulliken) | Data not available |

This table represents the kind of data that would be obtained from molecular orbital analysis, which is currently not available for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide a view of how a molecule moves and interacts with its environment over time. For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. Additionally, these simulations are invaluable for studying solvation effects, showing how the molecule interacts with solvent molecules, which can significantly influence its properties and reactivity.

Prediction of Spectroscopic Parameters via Computational Methods for Validation

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and the predicted molecular structure. For this compound, calculating these parameters would be a crucial step in confirming its theoretical structure.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Data not available |

This table illustrates the type of spectroscopic data that could be computationally predicted, but such information is not currently available for the specified molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

A significant application of computational chemistry is in the study of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction pathway. Analyzing the structure and energy of the transition state provides critical information about the feasibility and kinetics of a reaction. For this compound, this approach could be used to investigate its synthesis, degradation, or any potential chemical transformations.

Derivatization Strategies and Analog Synthesis Based on 2 3 Chloropyridin 4 Yl Propan 2 Ol

Synthesis of Pyridine-Based Heterocycles from 2-(3-Chloropyridin-4-yl)propan-2-ol

The 3-chloropyridine (B48278) moiety within this compound is a valuable precursor for the construction of fused heterocyclic systems. These reactions often involve the displacement of the chlorine atom and subsequent cyclization reactions.

One common strategy involves the synthesis of thieno[3,2-b]pyridines. Although direct examples starting from this compound are not prevalent in the literature, analogous transformations on 3-chloropyridines are well-established. For instance, the reaction of a 3-chloropyridine derivative with a sulfur-containing nucleophile, such as a mercaptoacetate (B1236969) derivative, can initiate a sequence leading to the annulation of a thiophene (B33073) ring.

Similarly, the synthesis of furo[3,2-b]pyridines can be envisioned. This can be achieved by reacting the chloropyridine with a suitable oxygen-containing nucleophile, followed by an intramolecular cyclization. Palladium-catalyzed cross-coupling reactions followed by cyclization are also powerful methods for constructing such fused systems. bohrium.comias.ac.in For example, a Sonogashira coupling of a 3-chloropyridine with a terminal alkyne bearing a hydroxyl group could be followed by a cyclization step to yield the desired furo[3,2-b]pyridine (B1253681) derivative.

The following table illustrates representative examples of fused pyridine (B92270) heterocycles synthesized from chloropyridine precursors.

| Fused Heterocycle | Synthetic Approach | Reference |

| Benzo rsc.orgnih.govfuro[2,3-b]pyridine | Palladium-mediated reaction from 2-chloro-3-iodopyridine | bohrium.com |

| Furo[2,3-b]pyridones | Palladium-catalyzed one-pot coupling | bohrium.com |

| 1,4-Dihydrobenzofuro[3,2-b]pyridines | Annulation of aurone-derived imines and alkynes | chemspider.com |

| Thieno[2,3-b]pyridines | Cyclization of 2-chloronicotinonitriles | researchgate.net |

Scaffold Diversification through Strategic Functional Group Interconversions

The functional groups present in this compound, namely the chloro group and the tertiary alcohol, offer numerous opportunities for scaffold diversification through various interconversions.

The chlorine atom is a key handle for introducing a wide range of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between the chloropyridine and a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. rsc.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with a variety of primary and secondary amines, leading to a diverse set of amino-substituted pyridine derivatives. chemspider.comwikipedia.orglibretexts.orgnih.govnih.gov

The tertiary alcohol moiety can also be chemically transformed. Oxidation of the 2-propan-2-ol group can yield the corresponding ketone, 1-(3-chloropyridin-4-yl)ethan-1-one. This transformation can be achieved using various oxidizing agents. Furthermore, dehydration of the tertiary alcohol can lead to the formation of the corresponding alkene, 3-chloro-4-isopropenylpyridine. chemguide.co.uk This reaction is typically acid-catalyzed. chemguide.co.uk

The table below summarizes some key functional group interconversions applicable to the this compound scaffold.

| Starting Material Moiety | Reaction Type | Product Moiety | Reagents and Conditions | Reference |

| 3-Chloropyridine | Suzuki-Miyaura Coupling | 3-Arylpyridine | Arylboronic acid, Pd catalyst, base | rsc.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.org |

| 3-Chloropyridine | Buchwald-Hartwig Amination | 3-Aminopyridine | Amine, Pd catalyst, base | chemspider.comwikipedia.orglibretexts.orgnih.govnih.gov |

| 2-Propan-2-ol | Oxidation | Ketone | Oxidizing agent (e.g., PCC, DMP) | chemguide.co.uk |

| 2-Propan-2-ol | Dehydration | Alkene | Acid catalyst (e.g., H2SO4, H3PO4) | chemguide.co.uk |

Preparation of Isotopically Labeled Analogues for Mechanistic and Tracing Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as tracers in various biological and chemical studies. The synthesis of isotopically labeled analogues of this compound can be achieved through several methods.

Deuterium (B1214612), a stable isotope of hydrogen, is commonly incorporated into organic molecules. For the target compound, deuterium could be introduced at various positions. For example, deuterium atoms can be incorporated into the pyridine ring through H-D exchange reactions, often catalyzed by metals like palladium on carbon in the presence of a deuterium source such as D2O. researchgate.netmdpi.comresearchgate.net Specific deuteration of the propan-2-ol side chain could be achieved by using deuterated starting materials in the synthesis of this side chain before its attachment to the pyridine core.

The synthesis of a deuterium-labeled derivative of 3-chloropyridine has been reported, which could serve as a precursor for a labeled version of the target molecule. google.com

| Labeled Position | Labeling Method | Deuterium Source | Catalyst/Reagent | Reference |

| Pyridine Ring | H-D Exchange | D2O | Pd/C | researchgate.netmdpi.comresearchgate.net |

| Propan-2-ol side chain | Synthesis from deuterated precursors | Deuterated isopropanol (B130326) or acetone (B3395972) | Grignard reaction | - |

| 3-Chloropyridine core | Hydrogenation of dichloropyridine | D2 gas | Pd/C | google.com |

Combinatorial and Parallel Synthesis Approaches Utilizing the this compound Core

Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large libraries of related compounds for screening purposes. The this compound core is well-suited for such approaches due to its multiple points of diversification.

A library of derivatives can be constructed by reacting the parent molecule with a diverse set of building blocks in a parallel fashion. For example, the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination can be performed in parallel in multi-well plates, reacting the 3-chloro position with a library of different boronic acids or amines, respectively. uniroma1.itresearchgate.netbeilstein-journals.orgnih.gov

Furthermore, the tertiary alcohol can be used as a point of diversification. For instance, after oxidation to the ketone, a library of derivatives could be generated through reactions such as reductive amination or by forming various enolate derivatives.

The general approach for a parallel synthesis of a library based on the this compound scaffold is outlined below:

| Step | Reaction | Reagent Library |

| 1 | Suzuki-Miyaura Coupling | Diverse boronic acids |

| 2 | Buchwald-Hartwig Amination | Diverse amines |

| 3 | Oxidation of alcohol to ketone | - |

| 4 | Reductive amination of ketone | Diverse amines |

This combinatorial approach allows for the systematic exploration of the structure-activity relationships of compounds derived from the this compound core.

Applications of 2 3 Chloropyridin 4 Yl Propan 2 Ol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a chlorine atom and a propan-2-ol group on the pyridine (B92270) ring makes 2-(3-chloropyridin-4-yl)propan-2-ol a valuable intermediate for the synthesis of highly substituted and complex molecules. The chlorine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents at the 3-position of the pyridine ring.

Simultaneously, the tertiary alcohol functionality can be exploited for further transformations. It can be dehydrated to form an isopropenyl group, which can then participate in various addition and cycloaddition reactions. Alternatively, the hydroxyl group can be derivatized to introduce other functional groups or to act as a directing group in subsequent reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex target molecules, including pharmacologically active compounds and natural product analogues.

While specific, publicly documented examples of the direct use of this compound in the total synthesis of complex natural products are not yet widespread, the utility of the closely related 3-chloropyridine-4-yl core is well-established. For instance, derivatives of this scaffold have been utilized in the synthesis of potent enzyme inhibitors and other biologically active molecules. This underscores the latent potential of this compound as a readily available and versatile starting material for such endeavors.

Utilization in Asymmetric Catalysis as a Ligand Precursor or Chiral Auxiliary

The development of novel chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis. The structure of this compound offers a promising scaffold for the design of such chiral molecules. The tertiary alcohol provides a prochiral center that, upon resolution or asymmetric synthesis, can yield enantiomerically pure forms of the compound.

These chiral building blocks can then be elaborated into more complex ligands. The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal centers, forming chiral metal complexes capable of catalyzing a variety of asymmetric transformations with high enantioselectivity. For example, the hydroxyl group could be etherified with a chiral alcohol or the chlorine atom could be displaced by a chiral amine to introduce additional stereogenic centers and create bidentate or tridentate ligands.

Although direct applications of this compound as a ligand precursor in published catalytic systems are still emerging, the broader class of pyridine-containing alcohols has demonstrated significant potential. nih.gov These compounds can form complexes with various transition metals, and their structural and electronic properties can be fine-tuned to influence the outcome of catalytic reactions. nih.gov The presence of the chloro-substituent in this compound provides an additional site for modification, offering a distinct advantage in the rational design of new and efficient chiral catalysts.

Application in Material Science Research as a Monomer or Building Block

The field of material science continuously seeks novel molecular building blocks to construct materials with tailored properties. The rigid aromatic core and the reactive functional groups of this compound make it an attractive candidate for the synthesis of functional polymers and organic materials.

The chlorine atom can be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the pyridine unit into a polymer backbone. The resulting polymers would possess the inherent electronic and coordination properties of the pyridine ring, making them potentially useful in applications such as organic light-emitting diodes (OLEDs), sensors, or as catalysts themselves.

Furthermore, the tertiary alcohol functionality can be used to modify the properties of the resulting materials. For instance, it could be used as a point of attachment for other functional molecules or to influence the solubility and processing characteristics of the polymer. The ability to create well-defined polymeric structures containing the 3-chloropyridin-4-yl moiety opens up possibilities for the development of new materials with advanced optical, electronic, or catalytic properties. Research into pyridine-containing polymers has shown their utility in various material science applications, and the specific substitution pattern of this compound offers a unique entry point into this class of materials.

Development of Novel Reagents and Methodologies Based on this compound

The development of new reagents that enable novel chemical transformations is a driving force in organic synthesis. The unique combination of functional groups in this compound can be harnessed to design and synthesize novel reagents with specific applications.

For example, the tertiary alcohol could be converted into a more reactive leaving group, such as a tosylate or a triflate. The resulting compound could then act as an electrophilic source of the 3-chloro-4-pyridyl-isopropenyl cation, a potentially useful reactive intermediate for the construction of complex molecular frameworks.

Biological and Pharmacological Research Perspectives on 2 3 Chloropyridin 4 Yl Propan 2 Ol

Cellular Pathway Modulation by 2-(3-Chloropyridin-4-yl)propan-2-ol and its Derivatives

Following the identification of potential molecular targets, research would shift to understanding the compound's effects within a cellular context. This involves investigating how it modulates cellular signaling pathways and cellular functions.

Cell-based assays are indispensable tools for assessing the biological activity of a compound in a more physiologically relevant system than isolated biochemical assays. These assays can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the activation or inhibition of specific signaling pathways.

For this compound, a tiered screening approach would be logical. An initial broad screen across various cell lines could identify any general cytotoxic effects. Subsequently, more specific assays would be developed based on the findings from the biochemical interaction studies. For example, if the compound was found to inhibit a particular kinase, a cell-based assay could be designed to measure the phosphorylation of a known substrate of that kinase.

Once a biological activity is confirmed in cell-based assays, the next step is to elucidate the underlying mechanism of action. This involves a series of experiments to understand how the compound's interaction with its molecular target translates into a cellular response.

Techniques such as Western blotting can be used to measure changes in the levels and post-translational modifications of key signaling proteins. Gene expression profiling, using methods like quantitative PCR (qPCR) or RNA sequencing (RNA-seq), can reveal how the compound alters the transcriptional landscape of the cell. These studies provide a detailed picture of the cellular pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

To optimize the potency, selectivity, and pharmacokinetic properties of a lead compound, structure-activity relationship (SAR) studies are conducted. This involves the synthesis and biological evaluation of a series of analogues of this compound.

By systematically modifying different parts of the molecule—such as the pyridine (B92270) ring, the chloro substituent, and the propan-2-ol group—researchers can identify the key structural features required for biological activity. For example, moving the chloro group to a different position on the pyridine ring or replacing it with other halogens could have a significant impact on target binding and cellular activity. The insights gained from SAR studies are crucial for the rational design of more effective and safer therapeutic agents.

Table 3: Illustrative SAR Data for Analogues of this compound

| Analogue | Modification | Target Affinity (Ki) | Cellular Potency (EC50) |

| Parent Compound | This compound | e.g., 50 nM | e.g., 100 nM |

| Analogue 1 | Chloro at position 2 | e.g., 200 nM | e.g., 500 nM |

| Analogue 2 | Fluoro at position 3 | e.g., 75 nM | e.g., 150 nM |

| Analogue 3 | Methyl ether at propan-2-ol | e.g., > 1 µM | e.g., > 1 µM |

Note: This table presents hypothetical data to demonstrate the principles of SAR studies and does not reflect actual experimental results.

Rational Design and Synthesis of Derivatives for SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, a systematic SAR exploration would involve the synthesis of a library of analogs to probe the importance of each structural feature.

The synthesis of such derivatives can be achieved through various established synthetic methodologies for pyridine functionalization. rsc.org Key modifications could include:

Modification of the Pyridine Ring Substituents: The position and nature of the chloro group could be altered. For instance, moving the chlorine to other positions on the pyridine ring or replacing it with other halogens (e.g., fluorine, bromine) or small alkyl groups would provide insights into the electronic and steric requirements for activity.

Alteration of the Propan-2-ol Side Chain: The tertiary alcohol is a key feature. Modifications could include changing the alkyl groups (e.g., from methyl to ethyl), converting the alcohol to an ether or ester, or replacing the entire propan-2-ol moiety with other functional groups like amines or amides. The synthesis of related pyridylpiperazine hybrid derivatives has been reported, showcasing the feasibility of modifying such side chains to explore biological activity. nih.gov

Introduction of Additional Functional Groups: Adding other substituents to the pyridine ring could modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug-like characteristics.

The biological data obtained from these derivatives would allow for the construction of an SAR map, guiding the design of more potent and selective compounds. The synthesis and biological evaluation of various substituted pyridine derivatives have been successfully employed to identify novel therapeutic agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing a QSAR model for a series of this compound analogs, researchers could predict the activity of novel, unsynthesized derivatives.

A typical QSAR study would involve:

Data Set Generation: A series of analogs of this compound would be synthesized, and their biological activity would be determined experimentally.

Descriptor Calculation: For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic parameters) would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Successful QSAR models have been developed for various classes of pyridine derivatives, demonstrating the utility of this approach in drug discovery.

Preclinical Pharmacological Investigations with Emphasis on Mechanistic Insights

Should initial screening and SAR studies reveal promising biological activity for this compound or its derivatives, the next logical step would be to conduct preclinical pharmacological investigations to understand their effects in a biological system and to elucidate their mechanism of action.

In Vivo Proof-of-Concept Studies and Pathway Validation

In vivo studies are crucial to determine if the in vitro activity of a compound translates to a physiological effect in a living organism. Depending on the observed in vitro activity (e.g., anticancer, antimicrobial), appropriate animal models would be selected. For instance, if the compound shows anticancer properties, it could be tested in xenograft models where human tumor cells are implanted in immunocompromised mice.

These studies would aim to:

Establish a proof-of-concept for the therapeutic utility of the compound.

Validate the biological pathway targeted by the compound in a whole-organism context.

Provide initial data on the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis and biological evaluation of substituted pyrazole (B372694) derivatives, which share some structural similarities with pyridine derivatives, have led to the identification of compounds with interesting antifungal and antitubercular activities, warranting further in vivo investigation. rsc.org

Elucidation of Molecular Pathways Affected by the Compound

Understanding the molecular mechanism of action is a critical aspect of drug development. For this compound, this would involve identifying the specific cellular targets and signaling pathways it modulates.

A variety of experimental techniques could be employed:

Target Identification: Methods such as affinity chromatography, proteomics, and genetic screening could be used to identify the protein(s) that the compound binds to.

Pathway Analysis: Once a target is identified, further studies would be needed to understand how the compound's interaction with the target affects downstream signaling pathways. Techniques like Western blotting, reporter gene assays, and transcriptomic analysis (e.g., RNA sequencing) would be valuable. Molecular docking studies, which have been used for other chloropyridine derivatives, could also provide insights into the binding mode at the active site of a target enzyme.

Given the vast number of signaling pathways known to be modulated by pyridine-containing molecules, the potential mechanisms of action for this compound are numerous and would need to be systematically investigated.

Advanced Research Topics and Future Directions for 2 3 Chloropyridin 4 Yl Propan 2 Ol

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how scientists approach molecular design and synthesis. researchgate.netjetir.org For 2-(3-Chloropyridin-4-yl)propan-2-ol, AI and machine learning (ML) offer powerful tools to accelerate research and discovery.

Predictive Modeling for Reactivity and Biological Activity

Machine learning models are increasingly used to forecast the outcomes of chemical reactions and to predict the biological properties of molecules. researchgate.netnih.govnih.gov By leveraging large datasets of chemical information, these models can identify patterns that are not immediately obvious to human researchers. jetir.orgarxiv.org For this compound, predictive modeling could be employed to:

Forecast Reactivity: AI algorithms can analyze the compound's structure, including the electron-withdrawing effect of the chlorine atom and the steric hindrance of the propan-2-ol group, to predict its reactivity in various chemical transformations. nih.govgithub.com This includes predicting regioselectivity in substitution reactions on the pyridine (B92270) ring. github.com

Estimate Biological Activity: By comparing the structural features of this compound to databases of known bioactive molecules, ML models can predict its potential as a lead compound in drug discovery. arxiv.orgnih.gov This is particularly relevant given that pyridine derivatives are common in pharmaceuticals. nih.gov In silico methods can also predict metabolic pathways and potential toxicity, which is crucial for drug development. digitellinc.com

Automated Synthesis Planning for this compound Analogues

Computer-aided synthesis planning (CASP) is a field of AI that aims to design efficient synthetic routes to target molecules. nih.govchimia.chucla.edu For analogues of this compound, automated synthesis planning can:

Generate Novel Synthetic Pathways: AI tools can propose retrosynthetic disconnections to identify potential starting materials and reaction sequences. nih.gov This can lead to the discovery of more efficient and cost-effective synthetic routes.

Optimize Reaction Conditions: Machine learning algorithms can analyze vast amounts of reaction data to suggest optimal conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts. researchgate.netrsc.org This data-driven approach can significantly reduce the time and resources required for experimental optimization. rsc.org

Exploration of Novel Catalytic Transformations Involving the Pyridine and Alcohol Moieties

The pyridine ring and the tertiary alcohol group of this compound offer multiple sites for catalytic functionalization. Future research will likely focus on developing new catalytic methods to selectively modify these functional groups.

The functionalization of pyridines is a significant area of research in organic chemistry. acs.orgnih.gov Recent advancements have focused on site-selective C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.orgnih.gov For this compound, novel catalytic strategies could include:

C-H Functionalization of the Pyridine Ring: Developing catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring would allow for the direct introduction of new substituents, leading to a wide range of analogues.

Cross-Coupling Reactions: The chlorine atom on the pyridine ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov Future work could explore new catalysts that expand the scope of these reactions for this specific substrate.

Transformations of the Tertiary Alcohol: The tertiary alcohol group can be a target for various catalytic reactions. For instance, it could be used in dehydration reactions to form alkenes or in stereoselective transformations. elsevierpure.com

In-Depth Mechanistic Studies of Unconventional Reactions and Rearrangements

A thorough understanding of reaction mechanisms is fundamental to controlling chemical reactivity and developing new transformations. ncert.nic.inchegg.com For this compound, in-depth mechanistic studies could uncover novel and unexpected reactivity.

Investigating the mechanism of reactions involving this compound could reveal:

Unconventional Reaction Pathways: The interplay between the electron-deficient pyridine ring and the tertiary alcohol could lead to unusual reaction pathways. For example, intramolecular reactions between the two functional groups under specific conditions could be explored. chegg.combrainly.com

Reactive Intermediates: Detailed mechanistic studies, potentially using computational methods, could identify and characterize transient intermediates, such as radicals or ionic species, that may be involved in its transformations. acs.org

Catalytic Cycles: For catalytic reactions involving this compound, elucidating the detailed catalytic cycle is crucial for optimizing the catalyst and reaction conditions.

Expanding the Scope of Applications in Emerging Fields of Chemical Science

The unique combination of a chloropyridine and a tertiary alcohol in one molecule makes this compound a potentially valuable building block in various emerging areas of chemical science.

Beyond its potential use in medicinal chemistry, this compound and its derivatives could find applications in:

Materials Science: Pyridine-containing polymers are known for their interesting electronic and optical properties. The functional groups on this compound could be used to incorporate this unit into novel polymers or porous organic frameworks. nih.gov

Agrochemicals: Many pesticides and herbicides contain a pyridine scaffold. youtube.commarketresearchintellect.com The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Chemosensors: Pyridine derivatives can act as ligands that bind to metal ions or other analytes. nih.gov Functionalized analogues of this compound could be designed as selective chemosensors for environmental or biological monitoring.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chloropyridin-4-yl)propan-2-ol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated pyridine intermediates. For example, a cooled solution of a halogenated precursor in dichloromethane may undergo nucleophilic substitution with diazomethane and triethylamine, followed by recrystallization from 2-propanol for purification . Column chromatography (ethyl acetate/hexane, 1:4) under vacuum is effective for isolating the product . Purity optimization requires monitoring reaction progress via TLC or HPLC and employing gradient elution during chromatography.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 or OV/AG/P99 respirators) to avoid inhalation of harmful vapors. Full-body protective gear, including nitrile gloves and chemical-resistant aprons, is mandatory. Store the compound in a dry, ventilated environment away from heat sources, and avoid water contact to prevent decomposition . Emergency procedures for skin/eye exposure include immediate rinsing with water for 15+ minutes and medical consultation .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., 2-propanol), and collect diffraction data using a Bruker diffractometer with a CCD detector. Refinement via SHELXL or SHELXTL software resolves atomic positions, thermal parameters, and hydrogen bonding networks . Key parameters include monoclinic symmetry (space group C2/c) and unit cell dimensions (e.g., a=12.4406 Å, β=102.332°) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?